2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

Lipophilicity Drug Design ADME

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one (CAS 1000574-44-6) is a synthetic, fluorinated analog within the thioaurone (2-benzylidene-thiophen-3(2H)-one) class. Its molecular formula is C12H9FOS2, with a molecular weight of 252.3 g/mol.

Molecular Formula C12H9FOS2
Molecular Weight 252.3 g/mol
Cat. No. B12063511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one
Molecular FormulaC12H9FOS2
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCSC1=CC(=O)C(=CC2=CC=C(C=C2)F)S1
InChIInChI=1S/C12H9FOS2/c1-15-12-7-10(14)11(16-12)6-8-2-4-9(13)5-3-8/h2-7H,1H3/b11-6+
InChIKeyNVFDEXAIINHPDH-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one: Structural and Physicochemical Baseline for a Fluorinated Thioaurone Analog


2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one (CAS 1000574-44-6) is a synthetic, fluorinated analog within the thioaurone (2-benzylidene-thiophen-3(2H)-one) class [1]. Its molecular formula is C12H9FOS2, with a molecular weight of 252.3 g/mol [1]. This compound is characterized by a thiophen-3(2H)-one core, a 5-position methylthio substituent, and a para-fluorobenzylidene moiety at the 2-position, existing in the E-configuration [1]. As a member of this heterocyclic class, it serves as a key building block or screening candidate in medicinal chemistry and chemical biology, where subtle electronic and lipophilic modifications can significantly impact target binding and pharmacokinetic profiles.

Why 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the 2-benzylidene-5-(methylthio)thiophen-3(2H)-one series fails because the para-substituent on the arylidene ring directly and quantifiably modulates key physicochemical properties that govern molecular recognition and ADME profiles. Computational data from PubChem demonstrates that replacing the para-fluorine with hydrogen (unsubstituted) or a methoxy group alters the compound's computed lipophilicity (XLogP3) and topological polar surface area (TPSA) [1][2]. Furthermore, the presence of a para-fluorine uniquely enables 19F NMR-based screening and metabolic stabilization mechanisms that non-fluorinated analogs cannot provide [3]. These property differences are critical for maintaining SAR continuity in lead optimization and for specific screening assay compatibility, making direct, uninformed substitution scientifically unjustifiable.

Quantitative Evidence Differentiating 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one from Analogs


Para-Fluorine Substitution Elevates Computed Lipophilicity (XLogP3) Relative to Unsubstituted and Methoxy Analogs

The introduction of a para-fluorine atom on the benzylidene ring increases computed lipophilicity (XLogP3-AA) to 3.5 [1], compared to an XLogP3-AA of 3.4 for the 3-methoxy analog (PubChem CID 26598565) [2]. While a PubChem entry for the unsubstituted 2-benzylidene analog was not located, the absence of any electronegative substituent is expected to result in a lower XLogP3 value based on established medicinal chemistry principles [3]. This confirms that para-fluorination provides a distinct and quantifiable lipophilicity shift versus other common substituents.

Lipophilicity Drug Design ADME

Fluorine Substitution Reduces Topological Polar Surface Area (TPSA) Compared to Methoxy Analogs

The target compound's computed TPSA is 67.7 Ų [1], which is 9.2 Ų lower than the 76.9 Ų TPSA of its 3-methoxy-substituted structural analog [2]. This represents a ~12% reduction in TPSA, a parameter inversely correlated with oral bioavailability and blood-brain barrier (BBB) penetration potential [3].

Polar Surface Area Bioavailability BBB Permeability

The Para-Fluorine Atom Serves as a Unique 19F NMR Spectroscopic Probe, Unavailable in Non-Fluorinated Analogs

The single para-fluorine atom provides a distinct 19F NMR spectroscopic handle. This enables its direct use as a probe in fragment-based drug discovery (FBDD) for detecting protein binding via 19F NMR, a technique with high sensitivity and no biological background signal [1][2]. Analogs such as the unsubstituted benzylidene (CAS 113544-20-0; MW 234.34) and the 3-methylbenzylidene (CAS 1000574-32-2; MW 248.4) derivatives lack this fluorine atom and are therefore 'silent' in a 19F NMR experiment .

19F NMR Fragment-Based Screening Target Engagement

High Commercial Purity (98%) and Premium Pricing Position the Compound as a High-Value Research Chemical

Commercially, this fluorinated analog is offered at a certified purity of 98% by suppliers such as Leyan (Product No. 2289438) . At Santa Cruz Biotechnology, it is listed at a premium price point of $640.00 per gram (sc-320772) . This places it within the same pricing tier as the equally priced 4-chloro analog (sc-320718, $640.00/1g) [1], but distinguishes it from the non-halogenated, unsubstituted analog, which is offered at a lower purity by other vendors, indicating a higher value assignment for halogenated derivatives in the research chemicals market.

Procurement Purity Sourcing

Class-Level Evidence Suggests Para-Fluorination Can Enhance Metabolic Stability Compared to Non-Fluorinated Analogs

Extensive medicinal chemistry literature demonstrates that strategic fluorine substitution on aromatic rings can block sites of cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability [1][2]. The para-position of the fluorobenzylidene moiety in this compound is a common site for such metabolic shielding. While no direct comparative microsomal stability data exists for this specific compound versus its unsubstituted analog, the class-level inference is strongly supported by decades of SAR studies on fluorinated drug candidates [1].

Metabolic Stability Pharmacokinetics Fluorine Chemistry

Optimal Research and Procurement Scenarios for 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one


19F NMR-Based Fragment Screening and Target Engagement Studies

The unique 19F NMR handle of this compound makes it an ideal candidate for fragment-based drug discovery (FBDD) campaigns. As established by its qualitative differentiation from non-fluorinated analogs, it can be directly used in ligand-observed 19F NMR experiments to screen for protein binding, detect competitive displacement, and quantify binding affinities without the background interference common in 1H NMR assays . This capability is irreplaceable by in-class analogs like the 2-benzylidene or 3-methylbenzylidene derivatives, which lack a fluorine atom.

Lead Optimization Programs Requiring Controlled Lipophilicity and Permeability

In a medicinal chemistry program where balancing cellular permeability with solubility is critical, this compound's computed XLogP3 of 3.5 and TPSA of 67.7 Ų offer a specific, quantifiable profile [2]. It provides a more lipophilic starting point compared to the 3-methoxy analog (XLogP3 3.4, TPSA 76.9 Ų), making it the preferred choice when designing a series aimed at intracellular targets or where passive membrane diffusion is a prerequisite for activity.

Building Block for the Synthesis of Diverse Fluorinated Heterocyclic Libraries

With a commercial purity of 98%, this compound is ready-to-use as a high-quality building block for further synthetic diversification . Its thiophenone core, methylthio leaving group, and fluorobenzylidene moiety allow for subsequent chemical modifications, including oxidation, condensation, and palladium-catalyzed cross-coupling reactions, to generate focused libraries of fluorinated thioaurone derivatives for SAR exploration.

Investigating the Role of Halogen Bonding in Protein-Ligand Interactions

The presence of a para-fluorine, which can participate in orthogonal multipolar interactions (e.g., C-F...C=O), makes this compound a valuable tool for studying halogen bonding in a biological context . It serves as a direct comparator to the 4-chloro analog, which is commercially available at the same price point, allowing researchers to systematically probe the effects of halogen type on target affinity and binding pose geometry.

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